molecular formula C13H11N3O3 B2576189 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-28-5

2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2576189
CAS No.: 937606-28-5
M. Wt: 257.249
InChI Key: MFYXCDBSRQFWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that features a unique combination of furan, pyrazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYXCDBSRQFWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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